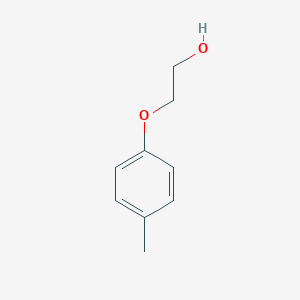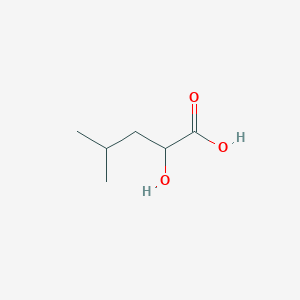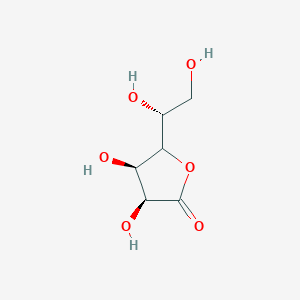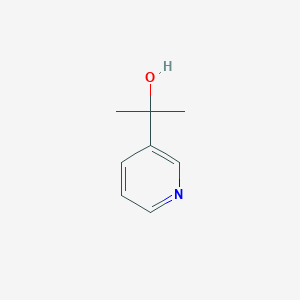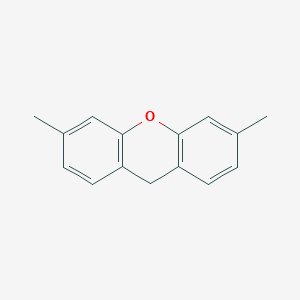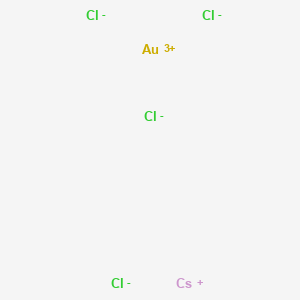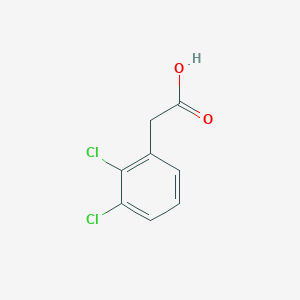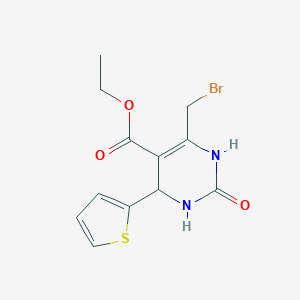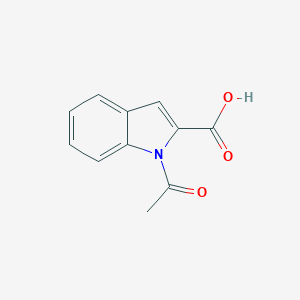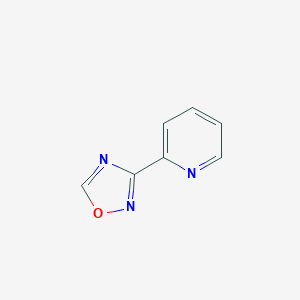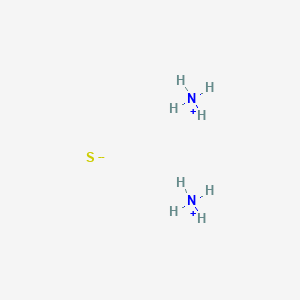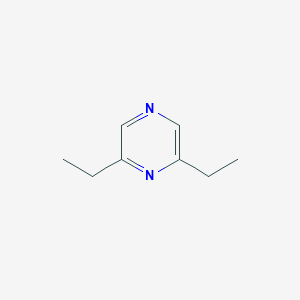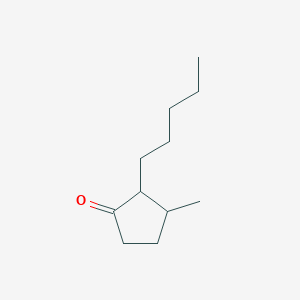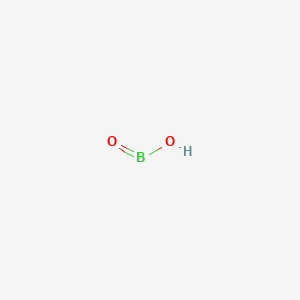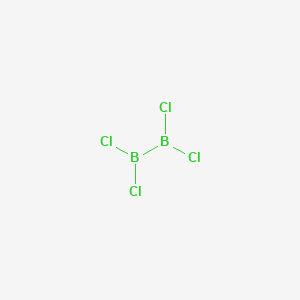
Diboron tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron tetrachloride, also known as B2Cl4, is a compound composed of two boron atoms and four chlorine atoms. This chemical compound is widely used in scientific research, particularly in the field of organic synthesis. Diboron tetrachloride is a highly reactive compound and is known for its ability to participate in various chemical reactions.
Mécanisme D'action
Diboron tetrachloride is a highly reactive compound and participates in various chemical reactions. It is known to react with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur. The mechanism of action of diboron tetrachloride in organic synthesis involves the formation of a boron-oxygen or boron-nitrogen bond, which can then be used to form a carbon-carbon bond. This mechanism has been extensively studied and has led to the development of many new synthetic methods.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of diboron tetrachloride. However, it is known to be a highly reactive compound and can potentially cause harm if not handled properly. It is important to use proper safety precautions when working with diboron tetrachloride, including wearing appropriate personal protective equipment and working in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
Diboron tetrachloride has several advantages for lab experiments. It is a highly reactive compound and can participate in a wide range of chemical reactions. It is also relatively easy to synthesize and is commercially available. However, diboron tetrachloride also has several limitations. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also a toxic compound and requires proper safety precautions when handling.
Orientations Futures
There are several future directions for the use of diboron tetrachloride in scientific research. One area of interest is the development of new synthetic methods using diboron tetrachloride as a catalyst. Another area of interest is the development of new boron-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, there is potential for the use of diboron tetrachloride in the development of new materials with unique properties, such as high thermal conductivity or electrical conductivity.
Conclusion
Diboron tetrachloride is a highly reactive compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions. While there is limited information available on the biochemical and physiological effects of diboron tetrachloride, it is important to use proper safety precautions when handling this compound. There are several future directions for the use of diboron tetrachloride in scientific research, including the development of new synthetic methods and the development of new boron-containing compounds with potential applications in various fields.
Méthodes De Synthèse
Diboron tetrachloride can be synthesized through a variety of methods, including the reaction of boron trichloride (BCl3) with boron trifluoride (BF3) or the reaction of boron tribromide (BBr3) with boron trichloride (BCl3). These reactions typically occur in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3). Diboron tetrachloride can also be synthesized through the reaction of boron trichloride (BCl3) with magnesium diboride (MgB2) in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Diboron tetrachloride is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. Diboron tetrachloride can also be used as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam coupling reaction.
Propriétés
Numéro CAS |
13701-67-2 |
|---|---|
Nom du produit |
Diboron tetrachloride |
Formule moléculaire |
B2Cl4 |
Poids moléculaire |
163.4 g/mol |
Nom IUPAC |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
Clé InChI |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
SMILES canonique |
B(B(Cl)Cl)(Cl)Cl |
Autres numéros CAS |
13701-67-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



